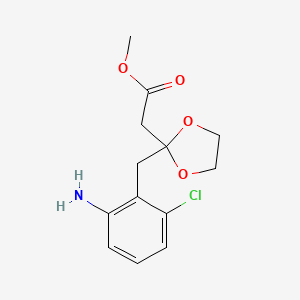
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring, an amino group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the chlorobenzyl group: This step involves the alkylation of the dioxolane ring with a chlorobenzyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The amino and chlorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and amino group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(2-amino-6-chlorophenyl)-1,3-dioxolan-2-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the chlorobenzyl group makes it a valuable intermediate for the synthesis of a wide range of compounds.
Properties
Molecular Formula |
C13H16ClNO4 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
methyl 2-[2-[(2-amino-6-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C13H16ClNO4/c1-17-12(16)8-13(18-5-6-19-13)7-9-10(14)3-2-4-11(9)15/h2-4H,5-8,15H2,1H3 |
InChI Key |
GZRRLUSQPKHIPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















